N-Acetyl Mesalazine-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of Mesalazine and its derivatives, including N-Acetyl Mesalazine-d3, can be achieved through various chemical pathways. An example includes the reduction of 5-nitrosalicylic acid, synthesized from salicylic acid and nitric acid/glacial acetic acid as nitrating agents. This method is praised for its simplicity, moderate reaction conditions, and suitability for industrial production, indicating potential applicability for synthesizing N-Acetyl Mesalazine-d3 as well (Jiangpin, 2013).

Molecular Structure Analysis

The molecular geometry, stability, and fragmentation mechanism of Mesalazine have been extensively studied using techniques like thermal analysis, mass spectrometry, and density functional theory (DFT) calculations. These studies reveal insights into the drug's behavior under various conditions, shedding light on the structural aspects that could similarly affect N-Acetyl Mesalazine-d3 (Nassar et al., 2014).

Chemical Reactions and Properties

Mesalazine's chemical properties, such as its ability to undergo N-acetylation, are critical in determining its systemic exposure and therapeutic efficacy. These properties are also relevant for its metabolites, including N-Acetyl Mesalazine-d3, as they influence pharmacokinetic and pharmacodynamic profiles. The extent of absorption and N-acetylation, for instance, is essential for the safety and effectiveness of the treatment (Dilger et al., 2007).

Physical Properties Analysis

Analytical methods like electrochemical sensing and spectrophotometric determination provide insights into Mesalazine's physical properties, including its voltammetric response and absorption characteristics. These methods, applied to Mesalazine and its derivatives, offer a foundation for understanding the physical properties of N-Acetyl Mesalazine-d3, such as its solubility, stability, and electrochemical behavior (Nigović et al., 2016; Al-Zakaria, 2019).

Chemical Properties Analysis

The chemical properties of Mesalazine, including its interactions and reactivity with various substances, are pivotal for its biological efficacy and safety. Understanding these interactions, such as the formation of stable compounds through oxidative coupling or its behavior in different pH conditions, aids in comprehending the chemical behavior of N-Acetyl Mesalazine-d3 (Al-Zakaria, 2019).

Aplicaciones Científicas De Investigación

Overview of Mesalazine's Pharmacodynamics and Pharmacokinetics

Mesalazine, also known as 5-aminosalicylic acid (5-ASA), serves as the active moiety of sulfasalazine and is primarily utilized in treating chronic inflammatory bowel diseases such as ulcerative colitis and Crohn's disease. Specialized formulations allow for targeted delivery to the distal small intestine and colon, minimizing the need for a sulfapyridine carrier, which is associated with adverse effects. Mesalazine's efficacy is similar to sulfasalazine in managing mild to moderate ulcerative colitis and in maintaining remission, highlighting its role as a suitable alternative, particularly for patients intolerant of sulfasalazine. Its adverse effects are generally localized to the site of application and include irritation and discomfort from enema-tip insertion. This profile underscores mesalazine's therapeutic potential beyond its conventional applications, possibly including novel uses of its derivatives like N-Acetyl Mesalazine-d3 in scientific research (Brogden & Sorkin, 1989).

Pharmacological Insights into Mesalazine

Further understanding of mesalazine's pharmacokinetics reveals insights into its application in inflammatory bowel disease (IBD) treatment. The drug's absorption, metabolism, and excretion processes underscore its efficacy and safety profile. Rapid acetylation in the intestinal wall and liver affects its mucosal concentrations, pivotal for clinical response. Mesalazine's pharmacokinetic characteristics, such as its absorption percentage and metabolic pathways, provide a foundation for exploring the therapeutic potential of related compounds, including N-Acetyl Mesalazine-d3, in research settings focused on optimizing treatment regimens for IBD (Schwab & Klotz, 2001).

Anti-Inflammatory and Antineoplastic Properties

Mesalazine's role extends beyond managing IBD symptoms to potentially preventing colorectal carcinoma, a complication of chronic inflammation. This drug's antineoplastic properties are attributed to its ability to inhibit inflammatory cascades involved in cell growth and proliferation, such as cyclo-oxygenase enzymes, lipoxygenase, and nuclear factor κB. These mechanisms suggest a broader application for mesalazine and its derivatives in scientific research, aiming at chemoprevention in patients with a high risk of developing colorectal cancer due to chronic inflammation (Allgayer, 2003).

Safety And Hazards

Propiedades

Número CAS |

1309935-89-4 |

|---|---|

Nombre del producto |

N-Acetyl Mesalazine-d3 |

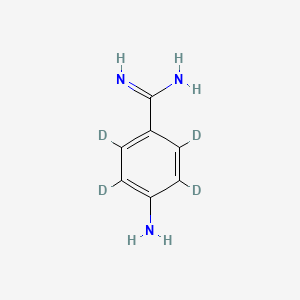

Fórmula molecular |

C9H9NO4 |

Peso molecular |

198.192 |

Nombre IUPAC |

3-acetamido-2,4,5-trideuterio-6-hydroxybenzoic acid |

InChI |

InChI=1S/C9H9NO4/c1-5(11)10-6-2-3-8(12)7(4-6)9(13)14/h2-4,12H,1H3,(H,10,11)(H,13,14)/i2D,3D,4D |

Clave InChI |

GEFDRROBUCULOD-NRUYWUNFSA-N |

SMILES |

CC(=O)NC1=CC(=C(C=C1)O)C(=O)O |

Sinónimos |

5-(Acetylamino)-2-hydroxybenzoic-d3 Acid; 3-Carboxyparacetamol-d3; _x000B_5-Acetamidosalicylic Acid-d3; CJ 46A-d3; N-Acetylmesalamine-d3; N-(Acetyl)-5-aminosalicylic Acid-d3; NSC 54183-d3; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1146591.png)

![N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6](/img/structure/B1146599.png)